molecular formula C17H16N2S B14641793 Quinoxaline, 2-(4-(propylthio)phenyl)- CAS No. 53140-57-1

Quinoxaline, 2-(4-(propylthio)phenyl)-

Cat. No.: B14641793
CAS No.: 53140-57-1
M. Wt: 280.4 g/mol
InChI Key: UZGDZYZLNQUIJY-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(4-(propylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their fused benzene and pyrazine rings, making them an essential structural unit in both chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamines with dicarbonyl compounds. For Quinoxaline, 2-(4-(propylthio)phenyl)-, the process can be initiated by reacting 4-(propylthio)benzene-1,2-diamine with a suitable dicarbonyl compound under acidic conditions. The reaction often requires high temperatures and prolonged heating to achieve optimal yields .

Industrial Production Methods

Industrial production of quinoxaline derivatives has shifted towards green chemistry approaches. These methods aim to reduce environmental impact by using eco-friendly solvents and catalysts. For instance, nickel-catalyzed synthesis and copper-catalyzed cycloamination have been employed to produce quinoxaline derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(4-(propylthio)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoxalines, depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Quinoxaline, 2-(4-(propylthio)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoxaline, 2-(4-(propylthio)phenyl)- is unique due to its propylthio substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

CAS No.

53140-57-1

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

2-(4-propylsulfanylphenyl)quinoxaline

InChI

InChI=1S/C17H16N2S/c1-2-11-20-14-9-7-13(8-10-14)17-12-18-15-5-3-4-6-16(15)19-17/h3-10,12H,2,11H2,1H3

InChI Key

UZGDZYZLNQUIJY-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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